molecular formula C7H3BrN2O2 B6314979 3-Bromo-2-nitrobenzonitrile CAS No. 1261777-18-7

3-Bromo-2-nitrobenzonitrile

Cat. No.: B6314979
CAS No.: 1261777-18-7
M. Wt: 227.01 g/mol
InChI Key: GRJNIVGBEWRZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the second position. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzonitrile typically involves the bromination of 2-nitrobenzonitrile. One common method is the reaction of 2-nitrobenzonitrile with bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{N}_2\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_7\text{H}_3\text{BrN}_2\text{O}_2 + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 3-bromo-2-aminobenzonitrile.

    Oxidation: Formation of various oxidized derivatives depending on the reagents used.

Scientific Research Applications

3-Bromo-2-nitrobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 2-Bromo-3-nitrobenzonitrile
  • 2-Bromo-5-nitrobenzonitrile
  • 3-Bromo-4-nitrobenzonitrile

Comparison: 3-Bromo-2-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the ortho relationship between the nitro and nitrile groups in this compound can lead to different electronic effects compared to meta or para substitutions in similar compounds.

Properties

IUPAC Name

3-bromo-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJNIVGBEWRZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.